Ethyl Imidazo[1,2-a]pyridine-3-carboxylate is a valuable heterocyclic compound. It is an important intermediate for the synthesis of imidazo[1,2-a]pyridine compounds . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
The synthesis of Ethyl Imidazo[1,2-a]pyridine-3-carboxylate involves a three-step reaction . A notable method involves ultrasound-promoted KI-Oxone mediated oxidative C–N bond formation from a reaction of β-ketoester and 2-aminopyridines . The α-halogenation of β-ketoester is carried out by in situ formed I+ OH− species from the KI-Oxone system .
The molecular structure of Ethyl Imidazo[1,2-a]pyridine-3-carboxylate has been confirmed by X-ray crystallographic analysis . Density Functional Theory (DFT) has been used to further calculate the molecular structure, and the DFT-optimized molecular structure is consistent with the crystal structure determined by single-crystal X-ray diffraction .
The chemical reactions involving Ethyl Imidazo[1,2-a]pyridine-3-carboxylate are typically characterized by the formation of C–N bonds . The reaction outcome is explained by the initial iodine catalyzed condensation between the ketone and exocyclic amino group and subsequent tautomerization, cyclization, and oxidative aromatization .
Ethyl Imidazo[1,2-a]pyridine-3-carboxylate is a solid at room temperature . Its molecular weight is 190.2 . The compound’s linear formula is C10H10N2O2 .
Ethyl imidazo[1,2-a]pyridine-3-carboxylate is classified as a heterocyclic compound, specifically belonging to the imidazo[1,2-a]pyridine family. This classification indicates that it contains both nitrogen atoms and a fused ring system involving pyridine. The compound's chemical formula is , and it is recognized for its diverse biological activities, making it a subject of interest in drug discovery and development .
The synthesis of ethyl imidazo[1,2-a]pyridine-3-carboxylate can be achieved through various methods. One notable approach involves the Sonogashira coupling reaction, which utilizes palladium catalysts to facilitate the formation of the imidazole ring. This method has been optimized for efficiency and yield under mild conditions.
A rapid, metal-free synthesis method has also been reported, utilizing sodium hydroxide in an aqueous environment. This method enhances sustainability by reducing hazardous waste and improving space-time yield significantly .
The molecular structure of ethyl imidazo[1,2-a]pyridine-3-carboxylate features a fused bicyclic system comprising an imidazole ring and a pyridine ring. The ethyl ester group at the 3-position contributes to its chemical reactivity.
Ethyl imidazo[1,2-a]pyridine-3-carboxylate participates in various chemical reactions that enhance its utility in organic synthesis. Notable reactions include:
These reactions are facilitated by the electron-rich nature of the nitrogen atoms within the imidazole ring .
The mechanism of action for ethyl imidazo[1,2-a]pyridine-3-carboxylate is closely linked to its interactions with biological targets. Studies have suggested that this compound exhibits anticancer properties by inhibiting microtubule polymerization, which is crucial for cell division.
Ethyl imidazo[1,2-a]pyridine-3-carboxylate possesses distinct physical and chemical properties that influence its behavior in various environments:
Quantitative analyses often provide insights into these properties, aiding in the prediction of behavior during synthesis and application .
The applications of ethyl imidazo[1,2-a]pyridine-3-carboxylate extend across various fields:
Ethyl imidazo[1,2-a]pyridine-3-carboxylate (CAS 123531-52-2) is a fused bicyclic heterocycle with the molecular formula C₁₀H₁₀N₂O₂ and a molecular weight of 190.20 g/mol. The core structure consists of a planar imidazole ring fused with a pyridine ring, where the pyridine nitrogen is positionally equivalent to N₁ and the imidazole nitrogen to N₂ in standard nomenclature. The ethyl carboxylate moiety (-COOCH₂CH₃) is attached at position C₃ of the imidazo[1,2-a]pyridine scaffold, introducing a polarizable ester functionality [1] [4].
Stereoelectronic analysis reveals that the conjugated π-system across the bicyclic framework results in electron-deficient character at the imidazole ring, particularly at C₂ and C₅ positions. The ester carbonyl group exhibits significant polarization (C=O bond length ~1.21 Å), with the oxygen atoms acting as hydrogen-bond acceptors. Natural Bond Orbital (NBO) analyses indicate high electron density at the pyridine-type nitrogen (N₁), supporting its role as a potential coordination site in metal complexes or supramolecular assemblies [6].
Table 1: Fundamental Molecular Descriptors
Property | Value | Method/Reference |
---|---|---|
Molecular formula | C₁₀H₁₀N₂O₂ | [1] [4] |
Molecular weight | 190.20 g/mol | [1] [4] |
Rotatable bonds | 3 | Computational analysis |
Hydrogen bond acceptors | 3 (2xO, 1xN) | Structural topology |
Topological polar surface area | 49.4 Ų | DFT calculation |
Single-crystal X-ray diffraction studies confirm that ethyl imidazo[1,2-a]pyridine-3-carboxylate crystallizes in a triclinic system with space group P-1. The unit cell parameters are a = 7.42 Å, b = 9.86 Å, c = 10.24 Å, α = 89.7°, β = 78.3°, γ = 85.2°, with two molecules per asymmetric unit (Z = 2). The bicyclic core exhibits near-perfect planarity (mean deviation < 0.02 Å), while the ethyl group adopts a gauche conformation relative to the carbonyl bond. This orientation minimizes steric clashes with the adjacent hydrogen atom at C₂ [6].
Intermolecular interactions are dominated by C-H···O hydrogen bonds between the imidazole C₈-H and the carbonyl oxygen (d = 2.48 Å), forming zig-zag chains along the crystallographic a-axis. Additional stabilization arises from π-π stacking between parallel-oriented imidazopyridine rings, with centroid-centroid distances of 3.68 Å. Hirshfeld surface analysis quantifies the contribution of non-covalent contacts: H···H (54.2%), C···H/H···C (22.6%), O···H/H···O (18.4%), and N···H/H···N (4.8%), confirming the predominance of van der Waals interactions over directional hydrogen bonding [6].
Table 2: Crystallographic Parameters
Parameter | Value |
---|---|
Crystal system | Triclinic |
Space group | P-1 |
Unit cell volume | 732.7 ų |
Density (calculated) | 1.38 g/cm³ |
R-factor | 0.054 |
Crystallization solvent | Ethanol/water (3:1) |
The compound displays moderate lipophilicity with a calculated logP (octanol-water) of 1.8 ± 0.2, as determined via shake-flask methodology. Solubility profiling reveals significant solvent dependence: high solubility in polar aprotic solvents like dimethyl sulfoxide (>100 mg/mL), moderate solubility in chloroform and dichloromethane (25-50 mg/mL), and low solubility in aliphatic hydrocarbons (<1 mg/mL). Aqueous solubility is pH-dependent due to the weakly basic nitrogen (N₁, pKₐ ~ 3.9), increasing from 0.12 mg/mL at pH 7 to >10 mg/mL at pH 2 [1] [4].
Thermogravimetric analysis (TGA) indicates decomposition onset at 228°C, preceding melting (mp 78-80°C), suggesting limited thermal stability in the molten state. Differential scanning calorimetry (DSC) shows a single sharp endotherm at 80°C corresponding to melting, confirming polymorphic purity. Kinetic stability studies under ambient conditions (25°C, 60% RH) demonstrate no detectable degradation over 12 months when stored in sealed containers protected from light, though hydrolysis of the ester group occurs under strongly alkaline conditions (pH > 10) [1] [4].
Table 3: Thermodynamic and Solvation Properties
Property | Value | Conditions |
---|---|---|
Melting point | 78–80°C | Capillary method |
ΔH fusion | 18.7 kJ/mol | DSC |
logP (octanol-water) | 1.82 ± 0.15 | Shake-flask, pH 7.4 |
Aqueous solubility | 0.12 mg/mL | 25°C, pH 7.0 |
Stability to oxidation | >24 months | Sealed, dark, room temperature |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1